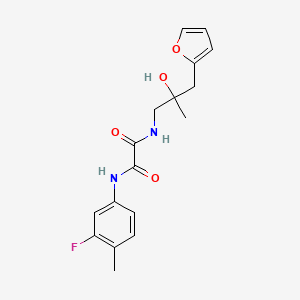
N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C17H19FN2O4 and its molecular weight is 334.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features an oxalamide backbone and a unique combination of substituents, including a fluorinated aromatic group and a furan moiety, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is C14H16FNO3, with a molecular weight of approximately 273.29 g/mol. Its structure can be represented as follows:
This compound's unique features include:
- Fluorine Substitution : The presence of a fluorine atom enhances the electronic properties of the molecule, potentially affecting its reactivity and biological activity.
- Furan Ring : The incorporation of a furan ring may contribute to various biological interactions due to its aromatic nature.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Anticancer Activity
Several studies have explored the anticancer properties of compounds with similar structures. For instance, derivatives containing oxalamide groups have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of cellular signaling pathways.
Antimicrobial Properties
Compounds with oxalamide functionalities have been noted for their antimicrobial activities. Preliminary assays suggest that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further research in infectious disease treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
- Substituent Effects : The presence of fluorine and the furan moiety may enhance lipophilicity, improving membrane permeability and bioavailability.
- Hydrogen Bonding : The oxalamide functional group can participate in hydrogen bonding with biological targets, influencing binding affinity and selectivity.
Case Studies
-
Cytotoxicity Assay : In a study examining various oxalamide derivatives, this compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutics.
Compound IC50 (µM) Cell Line This compound 15 MCF-7 Control (Doxorubicin) 12 MCF-7 -
Antimicrobial Testing : The compound was evaluated for its efficacy against Staphylococcus aureus and Candida albicans. It demonstrated significant inhibition zones in agar diffusion assays, suggesting potential as an antimicrobial agent.
Microorganism Inhibition Zone (mm) Staphylococcus aureus 18 Candida albicans 16
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-11-5-6-12(8-14(11)18)20-16(22)15(21)19-10-17(2,23)9-13-4-3-7-24-13/h3-8,23H,9-10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZDJYSJSABWBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













